molecular formula C8H17NO2 B13322161 [(3-Methoxyoxan-3-yl)methyl](methyl)amine

[(3-Methoxyoxan-3-yl)methyl](methyl)amine

Cat. No.: B13322161
M. Wt: 159.23 g/mol
InChI Key: CHGWVNLZNUBVFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyoxan-3-yl)methylamine involves the reaction of 3-methoxyoxan-3-ylmethanol with methylamine under controlled conditions . The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of (3-Methoxyoxan-3-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification processes to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyoxan-3-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Methoxyoxan-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxyoxan-3-yl)methylamine is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications in scientific research make it a valuable compound in multiple fields .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-(3-methoxyoxan-3-yl)-N-methylmethanamine

InChI

InChI=1S/C8H17NO2/c1-9-6-8(10-2)4-3-5-11-7-8/h9H,3-7H2,1-2H3

InChI Key

CHGWVNLZNUBVFK-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCCOC1)OC

Origin of Product

United States

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